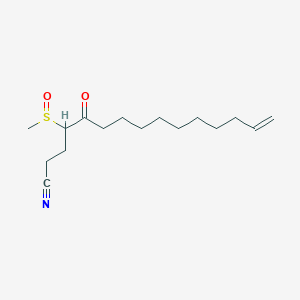
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile is an organosulfur compound characterized by the presence of a methanesulfinyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile typically involves the reaction of methanesulfinyl chloride with appropriate precursors under controlled conditions. One common method involves the use of methyl disulfide and acetic anhydride, followed by chlorination to produce methanesulfinyl chloride . This intermediate can then be reacted with other compounds to form the desired product.
Industrial Production Methods
Industrial production of methanesulfinyl compounds often involves large-scale chlorination processes, where methane reacts with sulfuryl chloride in a radical reaction . This method is efficient and scalable, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing agents: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Nucleophiles: Alcohols, amines, and thiols are typical nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted methanesulfinyl compounds.
Aplicaciones Científicas De Investigación
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile involves its interaction with molecular targets through its functional groups. The methanesulfinyl group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different functional groups.
Methylsulfonylmethane: Another organosulfur compound with distinct properties and applications.
Uniqueness
This detailed article provides a comprehensive overview of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
63888-66-4 |
|---|---|
Fórmula molecular |
C16H27NO2S |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
4-methylsulfinyl-5-oxopentadec-14-enenitrile |
InChI |
InChI=1S/C16H27NO2S/c1-3-4-5-6-7-8-9-10-12-15(18)16(20(2)19)13-11-14-17/h3,16H,1,4-13H2,2H3 |
Clave InChI |
NMBXKWKQMMLJCC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C(CCC#N)C(=O)CCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


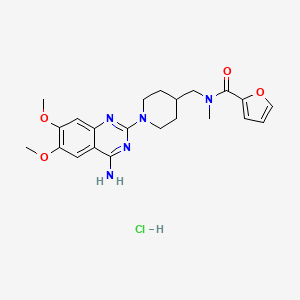

![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)

![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)

![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
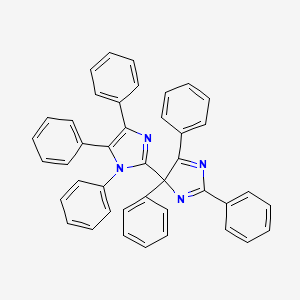
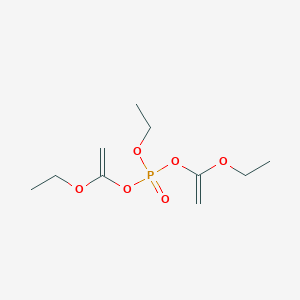
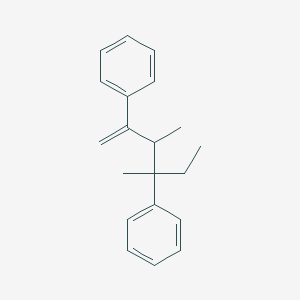
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
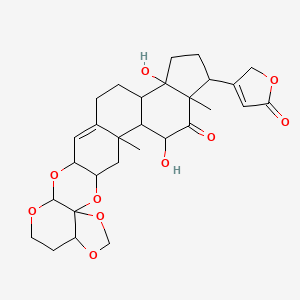
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
